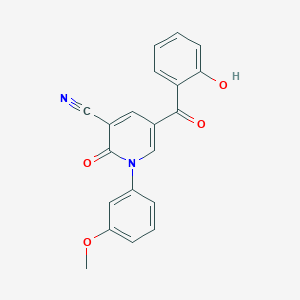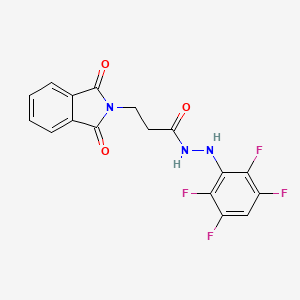![molecular formula C16H18FNO2 B7479263 (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol](/img/structure/B7479263.png)
(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol is a chiral compound with significant applications in various fields of scientific research. This compound features a phenylethanol backbone with a fluorophenoxyethylamino substituent, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol typically involves the following steps:
Formation of the Fluorophenoxyethylamine Intermediate: This step involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(2-fluorophenoxy)ethylamine.
Reductive Amination: The 2-(2-fluorophenoxy)ethylamine is then subjected to reductive amination with ®-1-phenylethanol in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylethanol derivatives.
科学研究应用
(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
2-(4-Fluorophenyl)ethylamine: Similar structure but lacks the hydroxyl group.
2-Bromoethylamine: Contains a bromine atom instead of a fluorine atom.
2-Chloroethylamine: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol is unique due to its chiral nature and the presence of both a fluorophenoxy and a phenylethanol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c17-14-8-4-5-9-16(14)20-11-10-18-12-15(19)13-6-2-1-3-7-13/h1-9,15,18-19H,10-12H2/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDHEXCSDODNKO-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCOC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNCCOC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
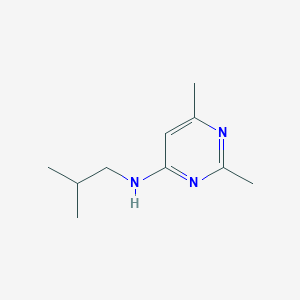
![7-[(9-Phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-yl)oxymethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7479196.png)
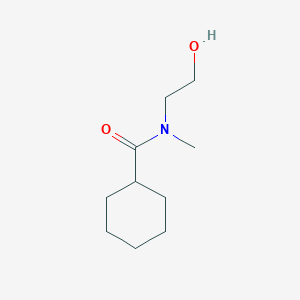

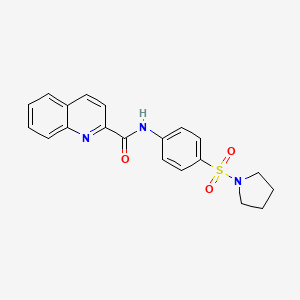

![3-[(4-bromophenyl)sulfamoyl]-4-methoxy-N-pyridin-3-ylbenzamide](/img/structure/B7479235.png)

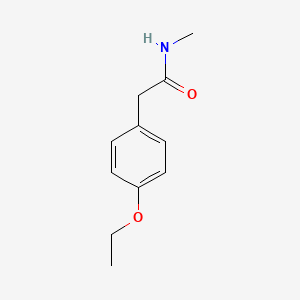
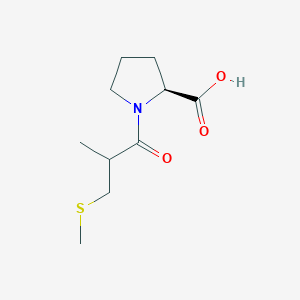
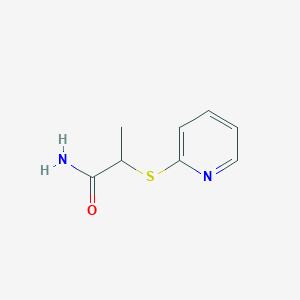
![4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one](/img/structure/B7479277.png)
